molecular formula C9H4BrFO2 B13050478 5-Bromo-6-fluorobenzofuran-3-carbaldehyde

5-Bromo-6-fluorobenzofuran-3-carbaldehyde

Cat. No.: B13050478
M. Wt: 243.03 g/mol
InChI Key: XZCLIBCEFNGWEO-UHFFFAOYSA-N
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Description

5-Bromo-6-fluorobenzofuran-3-carbaldehyde: is a chemical compound with the molecular formula C9H4BrFO2 and a molecular weight of 243.03 g/mol It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorobenzofuran-3-carbaldehyde typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar bromination and fluorination reactions. The process would be optimized for yield and purity, often involving multiple steps and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-6-fluorobenzofuran-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: 5-Bromo-6-fluorobenzofuran-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities and materials .

Biology: In biological research, this compound can be used to study the effects of halogenated benzofuran derivatives on biological systems. It may serve as a probe or a building block for biologically active molecules .

Medicine: The compound’s potential medicinal applications include its use in the synthesis of pharmaceuticals. Its derivatives may exhibit pharmacological activities such as anti-tumor, antibacterial, or antiviral properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Bromo-6-chlorobenzofuran-3-carbaldehyde
  • 5-Bromo-6-iodobenzofuran-3-carbaldehyde
  • 5-Fluoro-6-chlorobenzofuran-3-carbaldehyde

Comparison: Compared to its analogs, 5-Bromo-6-fluorobenzofuran-3-carbaldehyde is unique due to the specific combination of bromine and fluorine atoms. This combination can affect its chemical reactivity, physical properties, and biological activities. For instance, the presence of fluorine can enhance the compound’s stability and lipophilicity, while bromine can influence its reactivity in substitution reactions .

Properties

Molecular Formula

C9H4BrFO2

Molecular Weight

243.03 g/mol

IUPAC Name

5-bromo-6-fluoro-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C9H4BrFO2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-4H

InChI Key

XZCLIBCEFNGWEO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)OC=C2C=O

Origin of Product

United States

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